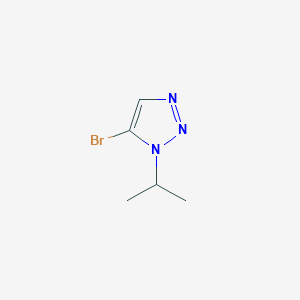

5-Bromo-1-(propan-2-yl)-1H-1,2,3-triazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-1-propan-2-yltriazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8BrN3/c1-4(2)9-5(6)3-7-8-9/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QISQSNCSEWZPLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=CN=N1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations of 5 Bromo 1 Propan 2 Yl 1h 1,2,3 Triazole

Precursor Chemistry and Strategic Design of Starting Materials for 5-Bromo-1-(propan-2-yl)-1H-1,2,3-triazole Synthesis

The synthesis of this compound is strategically dependent on the selection of appropriate precursors that construct the N-substituted, brominated heterocyclic core. The primary retrosynthetic disconnection points to two key building blocks: an azide (B81097) component to introduce the N-propan-2-yl group and a two-carbon acetylenic component that incorporates the bromine atom.

The most direct precursors are:

Isopropyl azide (2-azidopropane): This reagent serves as the source for the N1-substituent of the triazole ring. It can be prepared from isopropyl bromide through nucleophilic substitution with sodium azide.

A bromoalkyne synthon: The introduction of bromine at the C5 position requires a reactive bromoalkyne. Due to the instability of bromoacetylene itself, synthetic equivalents are often employed. One such equivalent is bromo(phosphoryl)ethyne, which can be used in cycloaddition reactions to generate the 5-bromo-1,2,3-triazole scaffold. researchgate.net

An alternative strategy involves forming the 1-(propan-2-yl)-1H-1,2,3-triazole ring first, followed by a regioselective bromination step. In this case, the precursors would be isopropyl azide and a suitable terminal alkyne like acetylene (B1199291) or a synthetic equivalent, which are then subjected to direct bromination.

Regioselective Synthesis of this compound

Achieving regiocontrol is paramount in the synthesis of substituted triazoles. For the target compound, the bromine must be installed specifically at the C5 position and the isopropyl group at the N1 position. This can be accomplished through several distinct synthetic routes.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," typically yielding 1,4-disubstituted 1,2,3-triazoles with high efficiency. frontiersin.orgglobethesis.com However, modifications to this protocol can achieve the synthesis of 5-bromo-substituted triazoles. One effective method involves the use of stoichiometric amounts of a copper(I) halide, such as copper(I) bromide (CuBr), in the reaction between a terminal alkyne and an azide. nih.gov This approach facilitates a one-pot process where the terminal alkyne undergoes cycloaddition with concurrent bromination at the 5-position.

A particularly mild and efficient system for this transformation is the use of CuBr in the presence of N-chlorosuccinimide (NCS). globethesis.com This system allows terminal alkynes and azides to react smoothly, affording 5-bromo-1,4-disubstituted-1,2,3-triazoles in moderate to good yields while tolerating a wide range of functional groups. globethesis.com Adapting this for the target molecule would involve reacting isopropyl azide with a terminal alkyne under these optimized conditions.

| Catalyst System | Co-reagent | Solvent | Temperature | Typical Yield | Reference |

| CuBr (stoichiometric) | None | Various | Room Temp. | Moderate-Good | nih.gov |

| CuBr (catalytic) | N-Chlorosuccinimide (NCS) | Various | Room Temp. | Moderate-Good | globethesis.com |

| CuI (catalytic) | N-Bromosuccinimide (NBS) | CH₃CN/H₂O | Room Temp. | Good | globethesis.com |

Beyond the well-established CuAAC reaction, other cycloaddition strategies offer alternative pathways to substituted triazoles. While the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) is known to produce 1,5-disubstituted triazoles, its application for direct synthesis of 5-bromo derivatives is less common. researchgate.net

A more relevant alternative involves metal-free approaches. For instance, the reaction between organic azides and propargyl cations, generated in situ from propargylic alcohols in the presence of an acid like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), can rapidly produce fully substituted 1,2,3-triazoles. researchgate.net This reaction proceeds through an allenylaminodiazonium intermediate and can be performed at temperatures as low as -90 °C within minutes. researchgate.net By selecting a propargylic alcohol that can generate a bromo-substituted intermediate, this method could provide a regioselective route to the target compound.

An alternative to constructing the brominated ring in one step is the post-synthetic bromination of a pre-formed 1-(propan-2-yl)-1H-1,2,3-triazole core. The key challenge in this approach is controlling the regioselectivity of the bromination. The C5-proton of N1-substituted 1,2,3-triazoles is acidic and can be selectively removed by a strong base, such as n-butyllithium (n-BuLi), to generate a triazolide anion. This anion can then be quenched with an electrophilic bromine source, like molecular bromine (Br₂) or N-bromosuccinimide (NBS), to install the bromine atom exclusively at the C5 position.

Direct electrophilic bromination using reagents like bromine in acetic acid can also be employed, although regioselectivity may be lower depending on the substrate and conditions. nih.gov For N-alkyl triazoles, the C5 position is generally the most electron-rich and thus the most susceptible to electrophilic attack.

| Bromination Method | Reagent(s) | Typical Conditions | Regioselectivity | Reference |

| Deprotonation-Bromination | 1. n-BuLi 2. NBS or Br₂ | THF, -78 °C to rt | High (C5) | General Method |

| Electrophilic Bromination | Br₂ in Acetic Acid | Reflux | Moderate to High | nih.gov |

| Mechanochemical | NaBr, Oxone | Planetary Ball Mill | High | nih.gov |

Post-Synthetic Functionalization and Derivatization of the this compound Core

The C5-bromo substituent serves as a versatile functional handle, enabling the introduction of a wide array of carbon- and heteroatom-based substituents through transition metal-catalyzed cross-coupling reactions. This capability makes 5-bromo-1,2,3-triazoles valuable intermediates in the synthesis of complex molecules. researchgate.net

The carbon-bromine bond at the C5 position of the triazole ring is sufficiently reactive to participate in standard palladium-catalyzed cross-coupling reactions. tezu.ernet.in

Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon single bond between the triazole C5 position and an aryl or vinyl group from a boronic acid or ester precursor. The reaction typically employs a palladium(0) catalyst, a phosphine (B1218219) ligand, and a base. Studies on related 4-bromo- and 5-bromo-heterocycles show that these reactions are generally high-yielding and tolerant of various functional groups. organic-chemistry.orguzh.chnih.gov

| Catalyst | Ligand | Base | Solvent | Typical Yield | Reference |

| Pd(PPh₃)₄ | --- | Na₂CO₃ | Toluene/EtOH/H₂O | Good-Excellent | organic-chemistry.orgnih.gov |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane | Good-Excellent | uzh.chnih.gov |

| PdCl₂(dppf) | --- | Cs₂CO₃ | DMF | Good-Excellent | uzh.chnih.gov |

Sonogashira Coupling: This reaction couples the 5-bromo-triazole with a terminal alkyne to form a C(sp)-C(sp²) bond, introducing an alkynyl substituent. The reaction is co-catalyzed by a palladium complex and a copper(I) salt, typically in the presence of a base like an amine. This methodology has been successfully applied to other 5-halo-triazoles and related heterocycles, indicating its applicability to the target compound. researchgate.netuzh.ch

| Pd Catalyst | Cu Co-catalyst | Base | Solvent | Typical Yield | Reference |

| Pd(PPh₃)₄ | CuI | Et₃N | THF/DMF | Good-Excellent | uzh.ch |

| PdCl₂(PPh₃)₂ | CuI | Diisopropylamine | Toluene | Good-Excellent | uzh.ch |

Nucleophilic Aromatic Substitution on the Bromotriazole Ring

Nucleophilic aromatic substitution (SNAr) represents a fundamental class of reactions for the functionalization of heteroaromatic systems. In the context of this compound, the bromine atom at the C5 position can be displaced by a variety of nucleophiles. The triazole ring, being an electron-deficient system, facilitates this reaction pathway, which typically proceeds through a concerted mechanism or a stepwise addition-elimination sequence involving a Meisenheimer-like intermediate. The substitution is influenced by the nature of the nucleophile, the solvent, and the reaction conditions.

While studies focusing specifically on the 1-isopropyl derivative are limited, research on analogous 5-bromo-1,2,3-triazoles and related brominated N-heterocycles demonstrates the viability of this transformation. For instance, reactions of 5-bromo-1,2,3-triazines with phenols have been reported to proceed via a concerted SNAr mechanism. nih.gov This suggests that oxygen-based nucleophiles can effectively displace the bromide. Similarly, nitrogen, sulfur, and carbon nucleophiles are expected to be competent reaction partners. In a related context, 1,2,3-triazoles have even been utilized as leaving groups in SNAr reactions on purine (B94841) systems, highlighting the stability of the triazole anion and its capacity to participate in such transformations. beilstein-journals.org

The general reactivity pattern for SNAr reactions on electron-deficient bromoheterocycles involves the attack of a nucleophile to form a transient anionic intermediate, followed by the expulsion of the bromide ion to restore aromaticity. The presence of the N1-isopropyl group likely exerts a modest electronic and steric influence on the reaction rate compared to other alkyl substituents.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions on Bromo-N-Heterocycles This table presents examples from related bromo-N-heterocyclic systems to illustrate the potential scope of SNAr reactions for this compound.

| Substrate | Nucleophile | Conditions | Product | Yield (%) |

| 5-Bromo-1,2,3-triazine | Phenol | Base, Solvent | 5-Aryloxy-1,2,3-triazine | High |

| 6-Chloropurine | Triethyl phosphite | Microwave | 6-Diethoxyphosphinylpurine | Good |

| Polyfluoroarene | Phenothiazine | K2CO3, DMF, 60 °C | 10-(Polyfluorophenyl)phenothiazine | High |

Halogen-Metal Exchange and Subsequent Electrophilic Quenching Reactions

Halogen-metal exchange is a powerful and widely used method for converting aryl and heteroaryl halides into organometallic intermediates, which can then be trapped with various electrophiles to form new carbon-carbon or carbon-heteroatom bonds. For this compound, this transformation typically involves the reaction of the bromotriazole with a strong organolithium reagent, such as n-butyllithium (n-BuLi), at low temperatures.

The reaction proceeds via the formation of a highly reactive 1-(propan-2-yl)-1H-1,2,3-triazol-5-yl-lithium intermediate. This lithiated species can then be quenched with a diverse array of electrophiles. This two-step sequence provides access to a wide range of 5-substituted 1,2,3-triazoles that would be difficult to synthesize directly. Studies on 1-substituted 4,5-dibromo-1H-1,2,3-triazoles have shown that bromine-lithium exchange occurs regioselectively at the 5-position. rsc.org The resulting lithiated derivatives were successfully quenched with electrophiles such as carbon dioxide, methyl chloroformate, and benzophenone, affording the corresponding 5-substituted products in high yields (71–93%). rsc.org

For bromoheterocyclic substrates bearing potentially acidic protons, a combination of a Grignard reagent (like i-PrMgCl) to form a magnesium salt followed by an organolithium reagent for the bromine-metal exchange can prevent undesired side reactions. nih.govmdpi.com This approach ensures that the halogen-metal exchange is the predominant pathway. The versatility of this method allows for the introduction of various functional groups onto the triazole core.

Table 2: Halogen-Metal Exchange and Electrophilic Quench of Bromo-1,2,3-triazoles Data adapted from studies on analogous 1-substituted 4,5-dibromo-1,2,3-triazoles to demonstrate the synthetic utility of this methodology. rsc.org

| Substrate | Reagent | Electrophile (E+) | Product | Yield (%) |

| 4,5-Dibromo-1-methoxymethyl-1H-1,2,3-triazole | n-BuLi, THF, -75 °C | CO2 | 4-Bromo-1-(methoxymethyl)-1H-1,2,3-triazole-5-carboxylic acid | 85 |

| 4,5-Dibromo-1-methoxymethyl-1H-1,2,3-triazole | n-BuLi, THF, -75 °C | ClCO2Me | Methyl 4-bromo-1-(methoxymethyl)-1H-1,2,3-triazole-5-carboxylate | 93 |

| 4,5-Dibromo-1-methoxymethyl-1H-1,2,3-triazole | n-BuLi, THF, -75 °C | Ph2CO | [4-Bromo-1-(methoxymethyl)-1H-1,2,3-triazol-5-yl]diphenylmethanol | 81 |

| 4,5-Dibromo-1-methoxymethyl-1H-1,2,3-triazole | n-BuLi, THF, -75 °C | (PhS)2 | 4-Bromo-1-(methoxymethyl)-5-(phenylthio)-1H-1,2,3-triazole | 83 |

Homocoupling and Dimerization Pathways of Bromotriazole Derivatives

The synthesis of symmetrical bi-heteroaryl systems is of significant interest in coordination chemistry and materials science. Homocoupling reactions of this compound provide a direct route to the corresponding 1,1'-di(propan-2-yl)-1H,1'H-5,5'-bi(1,2,3-triazole). These reactions are typically catalyzed by transition metals, most commonly palladium or copper, through mechanisms analogous to Ullmann or Suzuki-Miyaura couplings.

While direct homocoupling of the target compound may not be extensively documented, related studies on 4-bromo-1,2,3-triazoles have demonstrated the feasibility of this transformation. A method for the homocoupling of 4-bromo-1,2,3-triazoles to yield 4,4'-bistriazoles has been reported using a palladium acetate (B1210297) catalyst in the presence of bis(pinacolato)diboron, a phosphine ligand (SPhos), and a base. mdpi.com This reaction likely proceeds through the initial formation of a triazole-boronic ester, which then undergoes a Suzuki-Miyaura-type homocoupling. mdpi.com

Homocoupling can also occur as a competing side reaction during cross-coupling reactions, particularly when reaction conditions are not fully optimized. For example, in palladium-catalyzed cross-coupling reactions of 5-bromo-1,2,3-triazine, the formation of homocoupling byproducts was observed, especially with lower catalyst loadings or extended reaction times. uzh.chresearchgate.net This underscores the need for careful optimization of reaction parameters—such as catalyst, ligand, base, and solvent—to favor the desired cross-coupling product over dimerization.

Table 3: Conditions for Homocoupling of Brominated Azoles This table highlights conditions that promote the dimerization of bromoazoles, providing a basis for developing synthetic routes to bistriazoles.

| Substrate | Catalyst System | Conditions | Product | Yield |

| 4-Bromo-1,2,3-triazoles | Pd(OAc)2 (1.0 mol%), SPhos, (pinB)2 | KOH, Solvent | 4,4'-Bistriazoles | Quantitative |

| 5-Bromo-1,2,3-triazine | Pd(dppf)Cl2, Ag2CO3 | EtCN, 80 °C | 5,5'-Bi(1,2,3-triazine) | Side Product |

| 1,2,3-Triazole N-oxides | Pd(OAc)2 (5 mol%), 1,10-phenanthroline | Ag2CO3, t-BuOK | C4-C4' Homocoupled Bistriazole N-oxides | Up to 93% |

Transformations Involving the Isopropyl Moiety and its Influence on Bromine Reactivity

The N1-substituent on the 1,2,3-triazole ring can significantly influence the reactivity of the C5-bromo position through both steric and electronic effects. The isopropyl group in this compound, compared to a smaller methyl group, introduces greater steric bulk around the N1 position.

Steric Influence: The steric hindrance from the isopropyl group can modulate the rate of reactions occurring at the adjacent C5 position. In transition metal-catalyzed reactions, such as cross-coupling or homocoupling, the approach of the bulky catalyst-ligand complex to the C-Br bond may be slightly impeded, potentially requiring more forcing conditions compared to less hindered analogues. Similarly, in SNAr reactions, the isopropyl group could influence the orientation of the incoming nucleophile, although this effect is generally less pronounced than in ortho-substituted benzene (B151609) rings. The impact of bulky substituents has been noted in other contexts; for instance, in the functionalization of ketimines with alcohols catalyzed by chiral triazole-based iodonium (B1229267) salts, increasing the steric bulk from an ethyl to an isopropyl group on a reactant led to a complete loss of enantioselectivity, demonstrating the significant impact of such groups. acs.org

Direct chemical transformations of the isopropyl moiety itself without altering the bromotriazole core are generally challenging due to the high strength of the C-H bonds. Reactions such as free-radical halogenation would likely be unselective and could compete with reactions on the triazole ring. Therefore, the primary role of the isopropyl group is as a modulator of the reactivity at the C5-bromo position.

Advanced Spectroscopic Characterization and Theoretical Elucidation of Molecular Structure and Electronic Properties

In-Depth Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the unambiguous structural elucidation of organic molecules. For 5-Bromo-1-(propan-2-yl)-1H-1,2,3-triazole, a complete NMR analysis would involve acquiring ¹H NMR, ¹³C NMR, and potentially 2D spectra such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).

¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the isopropyl group—a septet for the CH proton and a doublet for the two CH₃ groups—and a singlet for the lone proton on the triazole ring (H-4). The chemical shifts and coupling constants of these signals would confirm the connectivity within the molecule.

¹³C NMR: The carbon NMR spectrum would display distinct signals for the two carbons of the triazole ring, the methine and methyl carbons of the isopropyl group. The carbon atom bearing the bromine (C-5) would likely appear at a different chemical shift compared to the unsubstituted C-5 in a similar triazole.

No specific, experimentally determined NMR data for this compound has been reported in the available scientific literature.

High-Resolution Mass Spectrometry and Elemental Analysis for Definitive Compositional Characterization

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of a compound by providing a highly accurate mass-to-charge ratio (m/z) of the molecular ion.

For this compound (C₅H₈BrN₃), the exact mass would be calculated based on the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁴N). An experimental HRMS measurement matching this calculated value to within a few parts per million (ppm) would definitively confirm the molecular formula.

No published experimental HRMS data for this specific compound is available.

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Packing

Single-crystal X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. This technique would reveal the preferred conformation of the isopropyl group relative to the triazole ring and detail how the molecules pack in the crystal lattice. Intermolecular interactions, such as potential halogen bonding involving the bromine atom or weak hydrogen bonds, would also be elucidated.

A crystallographic study for this compound has not been reported.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Bond Characterization

Infrared (IR) and Raman spectroscopy are used to identify functional groups and probe the vibrational modes of a molecule. The spectra for this compound would be expected to show characteristic peaks for:

C-H stretching and bending from the isopropyl and triazole C-H groups.

N=N and C=N stretching vibrations characteristic of the triazole ring.

C-N stretching vibrations.

The C-Br stretching frequency, typically observed in the lower frequency region of the IR spectrum.

Specific, experimentally recorded IR or Raman spectra and their corresponding vibrational assignments for this compound are not available in the literature.

Computational Chemistry Approaches for Electronic Structure and Reactivity Prediction

Theoretical chemistry provides valuable insights into molecular properties that can complement experimental data.

Density Functional Theory (DFT) Calculations for Ground State Geometries, Vibrational Frequencies, and Electronic Descriptors

DFT calculations, a common computational method, could be used to model this compound. Such a study would typically involve:

Geometry Optimization: Calculating the lowest energy three-dimensional structure of the molecule, providing theoretical bond lengths and angles.

Vibrational Frequency Calculation: Predicting the IR and Raman spectra to aid in the assignment of experimental bands.

Electronic Descriptors: Determining the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of chemical reactivity and stability.

Molecular Electrostatic Potential (MEP): Mapping the charge distribution to visualize electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

No dedicated computational studies featuring DFT calculations for this specific compound have been published.

Quantum Chemical Descriptors and Their Correlation with Reactivity and Properties

From the results of DFT calculations, various quantum chemical descriptors can be derived to predict the molecule's reactivity. These include:

Global Hardness (η) and Softness (S): Measures of the molecule's resistance to change in its electron distribution.

Electronegativity (χ): The power of the molecule to attract electrons.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

These descriptors help in understanding the global reactivity of the molecule in chemical reactions. However, no calculated values for these descriptors for this compound are available.

Computational Chemistry and Cheminformatics in the Context of 5 Bromo 1 Propan 2 Yl 1h 1,2,3 Triazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) Modeling for Prediction of Biological Activity Profiles of Triazole Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govphyschemres.org This approach is instrumental in predicting the activity of newly designed molecules, thereby prioritizing synthetic efforts towards the most promising candidates. nih.gov For 1,2,3-triazole analogues, QSAR studies have been successfully employed to model and predict diverse biological activities, including anticancer and antifungal properties. nih.govresearchgate.net

The process involves calculating a set of molecular descriptors for each compound in a training set with known biological activities. These descriptors quantify various physicochemical properties, such as steric, electronic, and hydrophobic characteristics. nih.gov Statistical methods like Multiple Linear Regression (MLR), Principal Component Analysis (PCA), and Artificial Neural Networks (ANN) are then used to build a predictive model. physchemres.org

For instance, a 3D-QSAR study on 1,2,4-triazole derivatives as anticancer agents utilized the k-Nearest Neighbor-Molecular Field Analysis (kNN-MFA) method. The resulting model demonstrated a strong correlation between the structural features and the anticancer activity, highlighting the importance of specific steric and electrostatic fields for enhancing biological efficacy. nih.gov Another study on 1,2,3-triazole derivatives with cytotoxic activities against various cancer cell lines developed robust QSAR models that were then used to predict the activity of 64 newly designed analogues. nih.govnih.govresearchgate.net The models successfully identified key structural requirements for potent anticancer activity, leading to the identification of several promising compounds for further development. nih.govnih.gov

| Triazole Series | Biological Activity | QSAR Method | Key Statistical Parameters | Reference |

|---|---|---|---|---|

| 1,2,3-Triazole derivatives | Anticancer (HuCCA-1, HepG2, A549, MOLT-3) | MLR | R²CV ranging from 0.5958 to 0.8957 | nih.govnih.gov |

| 1,2,4-Triazole derivatives | Antifungal (Cryptococcus neoformans) | CoMFA/CoMSIA | Q² = 0.560 (CoMFA), 0.571 (CoMSIA) | researchgate.net |

| 1,2,4-Triazole derivatives | Anticancer (Panc-1) | MLR, MNLR, ANN | Q² = 0.51 (MLR), 0.90 (MNLR) | physchemres.org |

| 2-Ar-1,2,3-triazole derivatives | Fungicidal (Rhizoctonia solani) | 3D-QSAR | Model guided the synthesis of a more potent compound. | acs.org |

Molecular Docking Simulations for Elucidating Ligand-Receptor Interactions in In Vitro Systems

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijmtlm.org It is widely used in drug design to understand and visualize how ligands, such as 1,2,3-triazole derivatives, interact with the active site of a biological target, typically a protein or enzyme. ijmtlm.orgnih.govijcrcps.com This insight is crucial for explaining the mechanism of action and for designing new analogues with improved binding affinity and selectivity. biointerfaceresearch.com

Docking studies have been extensively applied to triazole-based compounds to explore their interactions with various therapeutic targets. For example, docking simulations of 1,2,3-triazole derivatives into the active sites of metalloproteinases MMP-2 and MMP-9 revealed key interactions, such as π-anion, π-alkyl, and hydrogen bonds, which were crucial for their anticancer activity. biointerfaceresearch.com Similarly, docking of novel 1,2,3-triazole hybrids into the aromatase enzyme active site helped to rationalize their potent inhibitory activity, which is beneficial for breast cancer therapy. mdpi.com

The results of docking simulations are often quantified by a scoring function, which estimates the binding free energy of the ligand-receptor complex. ijmtlm.orgijcrcps.com Lower binding energy scores typically indicate a more stable complex and higher predicted affinity. ijcrcps.com These studies can reveal critical amino acid residues involved in the binding and the types of interactions formed, such as hydrogen bonds, hydrophobic interactions, and π-π stacking. rjptonline.org For instance, a study on bis-1,2,4-triazoles as thymidine phosphorylase inhibitors identified interactions with nine specific amino acids in the enzyme's active site. nih.gov Such detailed molecular-level information is invaluable for the structure-based design of more potent and selective inhibitors based on the 1,2,3-triazole scaffold.

| Triazole Derivative Class | Biological Target | Key Findings/Interactions | Reference |

|---|---|---|---|

| Phosphonate 1,2,3-triazole | MMP-2 and MMP-9 | π-anion, π-alkyl, and hydrogen bonding interactions. | biointerfaceresearch.com |

| 1,2,3-Triazole-uracil ensembles | VEGFR-2 | Docking studies supported in vitro anticancer results. | nih.gov |

| 1,2,3-Triazole linked Tetrahydrocurcumin | APC-Asef | Docking revealed a potential mechanism for anti-colon cancer effect. | nih.gov |

| Benzothiazole/isatin-1,2,3-triazole hybrids | EGFR TK | Proved the strong contribution of fragments to binding in the ATP pocket. | nih.gov |

| 1,2,3-triazole/1,2,4-triazole hybrids | Aromatase | Docking models showed strong interactions with the aromatase domain. | mdpi.com |

Molecular Dynamics (MD) Simulations for Conformational Stability, Binding Dynamics, and Solvent Effects

While molecular docking provides a static snapshot of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. frontiersin.org This technique is essential for assessing the conformational stability of the ligand-protein complex, understanding the dynamics of binding, and evaluating the influence of the surrounding solvent environment. frontiersin.orgresearchgate.net

For triazole derivatives, MD simulations have been used to validate docking results and to gain deeper insights into their inhibitory mechanisms. frontiersin.org A typical MD simulation of a triazole inhibitor bound to its target enzyme might run for hundreds of nanoseconds. frontiersin.org During the simulation, various parameters are monitored, such as the root-mean-square deviation (RMSD) to assess the stability of the complex, and the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein and ligand. researchgate.net

For example, MD simulations were employed to investigate the binding mechanism of four triazole inhibitors with CYP51, a key enzyme in fungal infections. frontiersin.org The simulations, which ran for 200 ns, confirmed that the inhibitors remained stably bound within the active site and revealed that hydrophobic interactions were the main driving force for binding. frontiersin.org Another study used 100 ns MD simulations to assess the stability and dynamic behavior of 1,2,3-triazole derivatives complexed with bacterial and viral targets, reinforcing their potential as drug candidates. researchgate.net These simulations provide a comprehensive understanding of molecular interactions and can help refine the design of inhibitors with improved stability and residence time at the target. researchgate.netnih.gov

Free Energy Calculations (e.g., MM/PBSA, MM/GBSA) for Quantifying Binding Affinities

Accurately predicting the binding affinity between a ligand and its receptor is a primary goal in computational drug design. While docking scores provide a rapid estimation, more rigorous methods like free energy calculations are often employed for a more quantitative assessment. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are popular post-processing methods applied to MD simulation trajectories to calculate the binding free energy. researchgate.net

These methods combine the molecular mechanics energy of the complex with a continuum solvent model to estimate the free energy of binding. The total binding free energy is typically decomposed into various components, such as van der Waals, electrostatic, polar solvation, and nonpolar solvation energies. This decomposition allows researchers to identify the key energetic contributions driving the binding of triazole derivatives to their target.

In studies of 1,2,3-triazole inhibitors, MM/PBSA and MM/GBSA calculations have been instrumental in ranking compounds and understanding the energetic basis of their affinity. researchgate.net For instance, by applying these calculations to the trajectories of triazole-protein complexes, researchers can obtain a more accurate prediction of binding affinity than from docking scores alone. researchgate.net This quantitative data is crucial for lead optimization, as it allows for a more precise evaluation of how structural modifications to the triazole scaffold affect its binding potency.

Bioisosteric Principles and Scaffold Hopping Approaches in Rational Design of Novel 1,2,3-Triazole Analogues

Bioisosterism is a strategy in medicinal chemistry used to design analogues by replacing a functional group in a lead compound with another group that has similar physical or chemical properties, with the goal of improving pharmacological properties. scilit.com The 1,2,3-triazole ring is a particularly successful bioisostere, often used to replace the amide bond in peptides and other bioactive molecules. biointerfaceresearch.combenthamdirect.commdpi.com This replacement is effective because the 1,4-disubstituted 1,2,3-triazole moiety mimics the size, planarity, hydrogen bonding capability, and dipole moment of a trans-amide bond. benthamdirect.commdpi.com A key advantage of this bioisosteric replacement is the enhanced metabolic stability of the resulting triazole analogue, as the triazole ring is resistant to cleavage by proteases. biointerfaceresearch.com

This "triazole scan" approach, systematically replacing amide bonds with 1,2,3-triazoles, has led to the development of stabilized analogues with improved in vivo properties. benthamdirect.com For example, this strategy was used to develop novel lidocaine and etidocaine analogues with significantly improved metabolic stability and potent local anesthetic activity. benthamdirect.com

Scaffold hopping is another powerful rational design strategy that involves replacing the core structure (scaffold) of a known active compound with a structurally different but functionally equivalent moiety. rsc.org This can lead to the discovery of novel chemical series with improved properties, such as better patentability, enhanced selectivity, or different side-effect profiles. The 1,2,3-triazole ring has also been used as a versatile component in scaffold hopping approaches. nih.govrsc.org For instance, a phenolic moiety in a potent inhibitor was replaced with a 4-hydroxy-1,2,3-triazole scaffold, demonstrating the utility of this heterocyclic system in discovering new inhibitor classes. rsc.org

| Original Functional Group | Bioisosteric Replacement | Application/Compound Class | Improved Property | Reference |

|---|---|---|---|---|

| trans-Amide bond | 1,4-disubstituted-1,2,3-triazole | Lidocaine/Etidocaine analogues | Metabolic stability, in-vivo activity | benthamdirect.com |

| Amide bond | 1,2,3-Triazole | Peptidomimetics | Proteolytic stability | mdpi.com |

| Amide | 1,3,4-Oxadiazole / 1,2,3-Triazole | GPR88 Agonists | Potency | acs.org |

| Hydrazine | Hydrazide | 2-Ar-1,2,3-triazole fungicides | Antifungal activity | acs.org |

Cheminformatics Tools for Virtual Screening and Lead Compound Identification

Cheminformatics combines computer and informational science to address problems in chemistry, particularly in the context of drug discovery. A major application of cheminformatics is virtual screening, which involves the computational screening of large libraries of chemical compounds to identify those that are most likely to bind to a drug target. cal-tek.eu This approach allows researchers to rapidly narrow down vast chemical spaces to a manageable number of candidates for experimental testing.

For the identification of novel 1,2,3-triazole-based lead compounds, virtual screening campaigns often start with databases containing millions of compounds. A common workflow involves several filtering steps. Initially, compounds may be filtered based on physicochemical properties (e.g., Lipinski's rule of five) to ensure drug-likeness. Subsequently, ligand-based methods, such as similarity searching using a known active triazole as a template, can be employed. cal-tek.eu

Structure-based virtual screening, which relies on molecular docking, is then used to screen the filtered library against the 3D structure of the biological target. cal-tek.eu For example, a virtual screening of a database of over 62,000 compounds was performed to identify triazole-like ligands for the KDM5A enzyme, a cancer target. cal-tek.eu This process identified several high-scoring triazole derivatives with strong predicted binding affinities, highlighting them as promising candidates for synthesis and biological evaluation. cal-tek.eu The use of these cheminformatics tools significantly enhances the efficiency of identifying novel and potent lead compounds from the vast chemical universe.

Supramolecular Chemistry and Crystal Engineering of Triazole Architectures

Investigation of Non-Covalent Interactions Exhibited by 5-Bromo-1-(propan-2-yl)-1H-1,2,3-triazole and its Derivatives

The assembly of molecules in the solid state is directed by a subtle interplay of various non-covalent forces. For this compound, the key interactions expected to define its crystal packing are hydrogen bonds, π-π stacking, halogen bonds, and metal coordination.

Hydrogen Bonding Networks (C-H...X, N-H...X)

The 1,2,3-triazole ring is a proficient participant in hydrogen bonding. The three nitrogen atoms within the ring act as potential hydrogen bond acceptors. While the subject molecule lacks a classic N-H or O-H donor, weaker C-H···X hydrogen bonds play a crucial role in the formation of many triazole-based crystal structures. researchgate.net The polarized C4-H bond of the triazole ring can act as a hydrogen bond donor, interacting with electronegative atoms (X = N, O, Halogen) on neighboring molecules.

Table 1: Examples of Hydrogen Bond Parameters in Triazole Derivatives

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | Angle (°) | Compound Reference |

|---|---|---|---|---|---|

| N-H···O | 0.86 | 1.98 | 2.822 | 164.3 | 5-Bromocytosinium chloride nih.gov |

| C-H···N | 0.93 | 2.65 | 3.498 | 151 | (1-Phenyl-1H-1,2,3-triazol-4-yl)methyl pyridine-3-carboxylate researchgate.net |

Note: Data is from related compounds to illustrate typical hydrogen bond geometries.

π-π Stacking and Cation-π Interactions

The 1,2,3-triazole ring is an aromatic, electron-deficient heterocycle, making it capable of engaging in π-π stacking interactions. These interactions are common in nitrogen-rich heterocycles and contribute significantly to the stabilization of crystal packing, often resulting in columnar or layered structures. nih.govrsc.org The interaction can occur between two triazole rings or between a triazole ring and another aromatic system. The geometry of these interactions can be face-to-face or offset (parallel-displaced).

In a crystal structure of a phenyl-1H-1,2,3-triazole derivative, centrosymmetric π-π stacking interactions were observed between the triazole ring and a benzene (B151609) ring, with a ring-centroid separation of 3.895 Å and an offset of 1.847 Å. researchgate.net For this compound, similar stacking between adjacent triazole rings could be a key feature of its solid-state organization. The presence of the bulky isopropyl group may influence the specific geometry of stacking, potentially favoring an offset arrangement to minimize steric hindrance. Cation-π interactions, while less likely for the neutral molecule itself, could become relevant in derivatives where the triazole ring is quaternized to form a triazolium cation.

Table 2: Illustrative π-π Stacking Parameters in Triazole-Containing Structures

| Interacting Rings | Centroid-Centroid Distance (Å) | Interplanar Distance (Å) | Ring Offset (Å) | Compound Reference |

|---|---|---|---|---|

| Triazole···Benzene | 3.895 | 3.429 | 1.847 | (1-Phenyl-1H-1,2,3-triazol-4-yl)methyl pyridine-3-carboxylate researchgate.net |

| Phenanthroline···Phenanthroline | 3.476 | - | - | Zinc(II) complex nih.gov |

Note: Data is from related compounds to illustrate typical π-π stacking geometries.

Halogen Bonding and its Directionality

Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (termed a σ-hole) and a nucleophilic site, such as a lone pair on a nitrogen or oxygen atom. acs.orgacs.org The bromine atom at the C5 position of this compound is a potential halogen bond donor. The electron-withdrawing nature of the triazole ring enhances the positive character of the σ-hole on the bromine atom, making it a more effective halogen bond donor.

This C-Br group can form halogen bonds with the nitrogen atoms of an adjacent triazole ring (C-Br···N), leading to the formation of predictable supramolecular synthons. unimi.it The directionality of this interaction (typically with a C-Br···N angle close to 180°) makes it a powerful tool in crystal engineering for the construction of robust and well-defined 1D chains, 2D layers, or 3D networks. polimi.it In the solid state, self-complementary C-Br···N interactions can lead to head-to-tail chains, as observed in other halo-azole systems. unimi.it

Table 3: Example of Halogen Bond Geometry in a Halogenated Heterocycle

| Donor···Acceptor | D···A Distance (Å) | C-D···A Angle (°) | Normalized Contact (RXB) | Compound Reference |

|---|---|---|---|---|

| C-I···N | 2.906 | 168.8 | ~0.83 | Iodo-triazole derivative unimi.it |

| C-Br···O | 3.030 | 165.0 | 0.90 | 5-Bromocytosinium chloride nih.gov |

Note: RXB is the ratio of the contact distance to the sum of the van der Waals radii. Data is from related compounds to illustrate typical halogen bond geometries.

Metal Coordination and Chelating Properties

The nitrogen atoms of the 1,2,3-triazole ring are effective ligands for coordination to metal ions. nih.gov The N2 and N3 atoms, in particular, can act as coordination sites. While a single triazole ring typically acts as a monodentate ligand, molecules incorporating multiple triazole units or other ligating groups can function as bidentate or polydentate chelators.

For this compound, coordination would likely occur through the N3 atom, as the N1 atom is substituted and the N2 atom is sterically more hindered. The complexation of metal ions with 1,2,3-triazole ligands can lead to the formation of coordination polymers with diverse structures and properties. Research has shown that coordinating metal ions like Co(II) and Ni(II) with simple 1,2,3-triazoles can result in complexes with enhanced biological activity compared to the free ligands. nih.gov The specific coordination geometry and resulting supramolecular architecture would depend on the metal ion, counter-anions, and solvent molecules present during assembly.

Self-Assembly Strategies for Ordered Supramolecular Architectures

Self-assembly is the spontaneous organization of molecules into stable, well-defined structures driven by non-covalent interactions. For this compound, a rational self-assembly strategy would leverage the primary interaction motifs—halogen and hydrogen bonding—to create ordered superstructures.

A key strategy involves the use of self-complementary interactions. For example, the halogen bond donor (C-Br) and acceptor (triazole nitrogen) sites are present within the same molecule. This can facilitate the formation of head-to-tail one-dimensional chains through C-Br···N interactions, a common motif in halogen bond-driven self-assembly. unimi.it These primary chains can then organize into higher-order structures through weaker interactions like π-π stacking between the triazole rings and C-H···X hydrogen bonds involving the isopropyl groups. The interplay and hierarchy of these interactions are critical for achieving a well-ordered architecture. nih.gov

Crystal Engineering for Controlled Solid-State Organization and Motif Formation

Crystal engineering aims to manipulate these self-assembly processes to produce materials with specific topologies and functions. dariobraga.it The predictability of the halogen bond, in particular, makes this compound a promising tecton (building block) for crystal engineering.

By co-crystallizing this compound with molecules that are strong hydrogen or halogen bond acceptors, it is possible to form binary (two-component) crystals with novel structures. For example, co-crystallization with a diamine could disrupt the self-complementary C-Br···N chain and instead form a new motif where the diamine bridges two triazole molecules via N-H···N hydrogen bonds or C-Br···N halogen bonds. The competition and synergy between different non-covalent interactions are central to the design of such multi-component crystals. rsc.orgpolimi.it The robust and directional nature of the halogen bond provides a reliable tool to engineer specific intermolecular connections, allowing for the rational design of crystalline solids with predictable packing arrangements.

Exploration of Functional Materials Based on Supramolecular Triazole Motifs

The unique electronic and structural characteristics of the 1,2,3-triazole ring, such as its high dipole moment and ability to form hydrogen and halogen bonds, make it a valuable component in the design of functional materials. researchgate.netrsc.org The presence of a bromine atom at the C5 position and an isopropyl group at the N1 position of "this compound" would further influence its supramolecular behavior.

The 1,2,3-triazole moiety is a well-established building block in the design of chemosensors. researchgate.net The nitrogen atoms of the triazole ring can act as coordination sites for metal cations, while the polarized C-H bond can participate in hydrogen bonding with anions. beilstein-journals.orgnih.gov

The development of "this compound" as a sensor would leverage these inherent properties. The bromine atom, capable of forming halogen bonds, could introduce an additional interaction site, potentially enhancing the selectivity and sensitivity of the sensor for specific analytes. beilstein-journals.orgnih.gov For instance, a sensor incorporating this molecule could exhibit a selective response to anions through a combination of hydrogen and halogen bonding interactions. beilstein-journals.org

Table 1: Potential Interactions of this compound in Sensor Applications

| Interaction Type | Potential Analyte | Role of Triazole Moiety |

| Metal Coordination | Metal Ions (e.g., Cu²⁺, Zn²⁺) | The nitrogen lone pairs can coordinate with metal ions. |

| Hydrogen Bonding | Anions (e.g., F⁻, AcO⁻) | The C5-H group can act as a hydrogen bond donor. |

| Halogen Bonding | Anions, Lewis Bases | The bromine atom can act as a halogen bond donor. |

Detailed research findings on the specific sensing capabilities of "this compound" are not currently available. However, based on the known behavior of similar triazole derivatives, it is plausible that this compound could be functionalized with chromophores or fluorophores to create sensors that signal the presence of a target analyte through a change in color or fluorescence. researchgate.net

1,2,3-Triazole-based materials have shown promise for applications in proton-conducting membranes, particularly for fuel cells operating under anhydrous conditions. umass.edunih.govresearchgate.net The proton conductivity in these materials is often facilitated by the formation of hydrogen-bonded networks between the triazole rings, allowing for proton hopping. rsc.org

Polymers functionalized with "this compound" could potentially be developed as proton-conducting materials. The triazole units would provide the necessary sites for proton transport. However, the bulky isopropyl group and the bromine atom might influence the packing of the polymer chains and, consequently, the efficiency of the hydrogen-bonding network. The electronegativity of the bromine atom could also affect the acidity of the triazole ring protons, which in turn could impact the proton conduction mechanism.

Table 2: Factors Influencing Proton Conductivity in Triazole-Based Polymers

| Factor | Description | Potential Impact of this compound |

| Charge Carrier Density | Concentration of proton-donating/accepting sites. | The density of triazole units in the polymer. |

| Segmental Mobility | Flexibility of the polymer backbone. | The bulky isopropyl group might hinder chain mobility. |

| Hydrogen Bond Network | Formation of continuous pathways for proton transport. | Steric hindrance from substituents could disrupt the network. |

| Acidity of Protons | Ease of proton dissociation and transport. | The electron-withdrawing bromine atom may increase proton acidity. |

Further experimental investigation is required to synthesize and characterize such polymers and to evaluate their proton conductivity under various conditions of temperature and humidity.

Triazole derivatives are widely recognized as effective corrosion inhibitors for various metals and alloys in acidic environments. nih.gov Their inhibitory action is attributed to their ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. ekb.eg This adsorption can occur through the interaction of the heteroatoms' lone pair electrons and the π-electrons of the triazole ring with the metal's d-orbitals.

The application of "this compound" as a corrosion inhibitor would rely on these principles. The nitrogen atoms of the triazole ring and the bromine atom could serve as active centers for adsorption onto a metal surface like steel. The formation of a hydrophobic layer by the adsorbed molecules would then prevent the ingress of corrosive species.

Table 3: Plausible Corrosion Inhibition Mechanisms for this compound

| Adsorption Mechanism | Description |

| Chemisorption | Involves the sharing of electrons between the inhibitor molecule (N, Br atoms, π-electrons) and the vacant d-orbitals of the metal. |

| Physisorption | Electrostatic interaction between the charged metal surface and the charged inhibitor molecule. |

| Film Formation | The adsorbed inhibitor molecules form a protective barrier on the metal surface. |

Quantum chemical calculations and experimental electrochemical studies would be necessary to determine the efficiency and mechanism of corrosion inhibition by "this compound". Such studies would provide insights into the adsorption mode and the protective properties of the resulting film. researchgate.net

Mechanistic Insights into Biological and Pharmacological Activities in Vitro and Theoretical Studies

Molecular Mechanisms of Enzyme Inhibition by Triazole Derivatives

Triazole-based compounds have been extensively studied as inhibitors for a diverse array of enzymes implicated in various diseases. Their mechanism of action often involves mimicking transition states or binding to active sites, thereby blocking the normal catalytic function of the enzyme.

Triazole derivatives have emerged as potent inhibitors of bacterial enzymes essential for DNA synthesis and replication, such as DNA gyrase and dihydrofolate reductase (DHFR). nih.gov

DNA Gyrase: This enzyme, a type II topoisomerase, is crucial for introducing negative supercoils into bacterial DNA, a process vital for DNA replication and compaction. nih.govnih.gov Triazole-containing compounds can act as DNA gyrase poisons by stabilizing the complex formed between the enzyme and DNA. nih.gov This action prevents the re-ligation of cleaved DNA strands, leading to lethal double-strand breaks. nih.govnih.gov Mechanistic studies, including enzymology assays, show that some triazole inhibitors interact competitively with fluoroquinolones within the cleavage core of the gyrase. nih.gov Molecular docking studies further reveal that these derivatives can establish favorable binding interactions with essential amino acids at the enzyme's active site, mimicking the binding of known inhibitors like ciprofloxacin. nih.gov

Dihydrofolate Reductase (DHFR): DHFR is a key enzyme in the folate metabolic pathway, catalyzing the reduction of dihydrofolate to tetrahydrofolate. orscience.runih.gov Tetrahydrofolate derivatives are essential for the synthesis of purines and thymidylate, which are precursors for DNA synthesis. nih.gov Inhibition of DHFR disrupts this pathway, leading to the cessation of DNA synthesis and cell growth. nih.gov Certain 1,2,4-triazolo[1,5-a]pyrimidine derivatives have been identified as dual inhibitors of both DNA gyrase and DHFR. nih.gov These compounds demonstrate significant activity against DHFR, comparable to reference drugs like trimethoprim. nih.gov Their mechanism involves binding to the active site of DHFR, thereby blocking the synthesis of essential DNA precursors. nih.govorscience.ru

Table 1: Inhibition of DNA Gyrase and DHFR by Select Triazole Derivatives

| Compound Class | Target Enzyme | Observed Mechanism of Action | Reference |

|---|---|---|---|

| Triazolo[1,5-a]pyrimidines | DNA Gyrase, DHFR | Stabilizes enzyme-DNA complex; blocks active site | nih.gov |

| Triazole-containing NBTIs* | M. tuberculosis DNA Gyrase | Traps the ternary DNA-gyrase-inhibitor complex | nih.govnih.gov |

*NBTIs: Novel Bacterial Topoisomerase Inhibitors

Triazole derivatives are the cornerstone of many antifungal therapies, exerting their effect by targeting the fungal-specific ergosterol (B1671047) biosynthesis pathway. nih.gov Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. wikipedia.org

The primary target of azole antifungals, including triazoles like fluconazole, is the cytochrome P450 enzyme, sterol 14-α-demethylase (also known as CYP51 or ERG11). nih.govwikipedia.org This enzyme is responsible for the C-14 demethylation of lanosterol, a critical step in the biosynthesis of ergosterol. wikipedia.orggranulesindia.com The inhibitory mechanism involves the triazole ring of the drug binding to the heme iron atom in the active site of the enzyme. nih.govbangor.ac.uk This coordination of the triazole's nitrogen atom to the heme iron acts as the sixth ligand, preventing the enzyme from binding its natural substrate, lanosterol. nih.govbangor.ac.uk

This disruption leads to the depletion of ergosterol and the accumulation of toxic 14-α-methylated sterol precursors in the fungal cell membrane. nih.gov The consequence is a cascade of membrane defects that alter membrane fluidity and integrity, ultimately inhibiting fungal growth. nih.govwikipedia.org This action is predominantly fungistatic, meaning it inhibits the growth and proliferation of the fungus rather than killing it directly. nih.govwikipedia.org

Table 2: Activity of Triazole Derivatives against Sterol 14-α-Demethylase

| Inhibitor Type | Enzyme Target | Molecular Action | Consequence |

|---|

Cyclooxygenase (COX) enzymes catalyze the biosynthesis of pro-inflammatory prostaglandins (B1171923) from arachidonic acid. mdpi.comnih.gov While the COX-1 isoform is constitutive and involved in homeostatic functions, the COX-2 isoform is inducible and is overexpressed during inflammation. nih.gov Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects. nih.gov

Triazole derivatives have been designed as potent and selective COX-2 inhibitors. nih.gov The mechanism of selectivity often relies on the larger and more flexible active site of COX-2 compared to COX-1, which features a unique hydrophobic side pocket. nih.govresearchgate.net The design of these inhibitors involves tethering the triazole ring to other pharmacophores, such as benzenesulfonamide, to create molecules with increased bulkiness. nih.govnih.gov This allows the inhibitor to fit snugly into the COX-2 active site, including the secondary hydrophobic pocket, while being too large to bind effectively to the narrower COX-1 active site. researchgate.netresearchgate.net Molecular modeling studies have confirmed that these triazole-based compounds establish key interactions, including hydrogen-bonding and hydrophobic interactions, within the COX-2 active site, rationalizing their high affinity and selectivity. researchgate.net

Table 3: COX-2 Inhibition by Selected Triazole-Based Compounds

| Compound Series | COX-2 IC₅₀ | COX-2 Selectivity Index (SI) | Reference |

|---|---|---|---|

| Triazole-Thiazole Hybrids (e.g., 12d) | 0.04 µM | 325.0 | nih.gov |

| NSAID-Triazole-Benzenesulfonamide Hybrids (e.g., 6b, 6j) | 0.04 µM | 329 and 312, respectively | nih.gov |

| Diaryl-Triazole Derivatives (e.g., 15a) | 0.002 µM | 162.5 | researchgate.net |

Serine/Threonine Kinase 33 (STK33) has been identified as a potential therapeutic target in certain cancers, particularly those with KRAS mutations. researchgate.net STK33 is involved in regulating cellular processes such as proliferation and apoptosis. medchemexpress.com

Recent studies have identified 1,2,3-triazole derivatives as inhibitors of STK33. nih.gov A kinase screen of novel OTBN-1,2,3-triazole analogues revealed that certain compounds exhibit single-digit micromolar inhibitory activity against STK33. nih.govresearchgate.net These findings establish a novel biochemical kinase inhibitory function for this class of compounds. nih.gov While the precise binding mode is still under investigation, it is hypothesized that these inhibitors interact with the ATP-binding pocket of the kinase, preventing the phosphorylation of its downstream substrates. This inhibition can disrupt signaling pathways that promote cancer cell viability, such as the suppression of mitochondrial apoptosis. researchgate.netmedchemexpress.com

α-Glucosidase is a key enzyme located in the brush border of the small intestine that catalyzes the final step in carbohydrate digestion: the hydrolysis of oligosaccharides and disaccharides into absorbable monosaccharides like glucose. nottingham.ac.ukresearchgate.net Inhibition of this enzyme can delay carbohydrate digestion and glucose absorption, thereby reducing postprandial hyperglycemia, which is a therapeutic strategy for managing type 2 diabetes. nih.govnih.gov

Numerous 1,2,3-triazole-based derivatives have been developed as potent α-glucosidase inhibitors, with many showing greater potency than the standard drug, acarbose. nottingham.ac.uknih.gov Kinetic studies have revealed that these inhibitors can act through different modes of inhibition. For instance, some acridine-triazole derivatives have been shown to be competitive inhibitors, suggesting they bind to the active site of the enzyme and compete with the natural substrate. nih.gov Molecular docking simulations support this mechanism, showing that the triazole derivatives can fit into the enzyme's active site and form strong interactions, including hydrophobic interactions, π-π stacking, and hydrogen bonds with key amino acid residues. cjnmcpu.com

Table 4: α-Glucosidase Inhibition Profile of a Representative Triazole Derivative

| Compound | Inhibition Type | IC₅₀ (µM) | Kᵢ (µM) | Reference |

|---|---|---|---|---|

| Acridine-Aryl Triazole (7h) | Competitive | 98.0 ± 0.3 | 98 | nih.gov |

Carbonic anhydrases (CAs) are metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. nih.gov The isoform CA IX is highly overexpressed in many solid tumors as a response to hypoxia and contributes to the acidification of the tumor microenvironment, promoting tumor survival, proliferation, and metastasis. wjgnet.comx-mol.com Due to its limited expression in normal tissues, CA IX is a validated target for anticancer therapies. wjgnet.com

Sulphonylated 1,2,3-triazole incorporated benzenesulphonamides have been synthesized as selective inhibitors of CA IX. nih.gov The primary mechanism of inhibition for sulfonamides involves the coordination of the sulfonamide group to the zinc ion (Zn²⁺) located in the enzyme's active site. nih.gov This binding displaces the zinc-bound water molecule/hydroxide ion, which is the key nucleophile for the catalytic reaction, thereby inhibiting the enzyme's function. nih.gov The triazole and other structural components of the inhibitor contribute to its affinity and selectivity by forming additional interactions with amino acid residues in and around the active site, allowing for differentiation between the various CA isoforms. nih.gov Many of these compounds show high potency against the tumor-associated CA IX while only weakly inhibiting the ubiquitous cytosolic isoforms hCA I and II. nih.gov

Antiviral Mechanisms of Action (excluding clinical efficacy)

The 1,2,3-triazole scaffold is present in numerous compounds investigated for antiviral properties. researchgate.netmdpi.com Mechanistic studies suggest these derivatives can inhibit viral replication by targeting key viral proteins, preventing the virus from entering host cells or completing its life cycle.

Molecular docking and in vitro assays have identified several specific mechanisms:

Inhibition of Viral Entry: For SARS-CoV-2, certain 1,2,3-triazole compounds are designed to bind to the viral spike protein. mdpi.com This interaction can prevent the virus from attaching to and entering host cells, thereby neutralizing the threat at the earliest stage of infection. mdpi.com

Inhibition of Viral Enzymes: Key viral enzymes are a common target. Derivatives have been developed to inhibit the SARS-CoV-2 main protease (Mpro), an enzyme critical for viral replication. nih.gov For influenza viruses, 1,2,3-triazole derivatives have shown affinity for hemagglutinin and neuraminidase proteins, which are crucial for viral entry and release, respectively. mdpi.com This can result in virucidal activity against extracellular virions. mdpi.com

Table 2: Antiviral Mechanisms of 1,2,3-Triazole Derivatives

| Virus | Target Protein(s) | Mechanism of Action | Source(s) |

|---|---|---|---|

| Influenza A | Hemagglutinin, Neuraminidase | Inhibition of viral entry and release; virucidal effect on extracellular virions. | mdpi.com |

| SARS-CoV-2 | Spike Protein | Prevention of viral entry into host cells. | mdpi.com |

| SARS-CoV-2 | Main Protease (Mpro) | Inhibition of viral replication. | nih.gov |

Anticancer Mechanisms of Action (excluding clinical efficacy)

The anticancer potential of 1,2,3-triazole hybrids is one of the most extensively studied areas, with research pointing to multiple, often overlapping, mechanisms of action that disrupt cancer cell proliferation and survival. researchgate.netdntb.gov.ua

A primary strategy in modern oncology is the inhibition of protein kinases that are overactive in cancer cells. Many 1,2,3-triazole derivatives have been specifically designed as kinase inhibitors. nih.govresearchgate.net

EGFR and VEGFR-2 Inhibition: The epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2) are critical regulators of tumor growth, proliferation, and angiogenesis. nih.gov Novel 1,2,3-triazole-coumarin-glycoside hybrids have demonstrated potent, dual inhibitory activity against both EGFR and VEGFR-2 kinases. nih.govresearchgate.netresearchgate.net

CDK-2 Inhibition: Cyclin-dependent kinase 2 (CDK-2) is essential for cell cycle progression. Certain triazole hybrids also exhibit significant inhibitory effects on CDK-2/cyclin A2, leading to cell cycle arrest. nih.gov

Other Targets: Beyond kinases, some 1,2,3-triazole series have been found in silico to target other proteins relevant to cancer, such as aldo-keto reductase 1C3 (AKR1C3) and aromatase. nih.gov

Table 3: Kinase Inhibitory Activity of Selected 1,2,3-Triazole-Coumarin-Glycosyl Hybrids

| Compound | Target Kinase | IC₅₀ (µM) | Reference Drug | Reference Drug IC₅₀ (µM) | Source |

|---|---|---|---|---|---|

| 8 | EGFR | 0.22 ± 0.01 | Erlotinib | 0.18 ± 0.05 | nih.gov |

| VEGFR-2 | 0.93 ± 0.42 | Sorafenib | 1.58 ± 0.11 | nih.gov | |

| CDK-2/cyclin A2 | 0.24 ± 0.20 | Roscovitine | 0.46 ± 0.30 | nih.gov | |

| 10 | EGFR | 0.12 ± 0.50 | Erlotinib | 0.18 ± 0.05 | nih.gov |

| VEGFR-2 | 0.79 ± 0.14 | Sorafenib | 1.58 ± 0.11 | nih.gov |

Disruption of microtubule dynamics is a clinically validated anticancer strategy. The 1,2,3-triazole ring is frequently used as a stable bioisostere for the cis-double bond in combretastatin (B1194345) A-4 (CA-4), a potent natural tubulin polymerization inhibitor. nih.gov These synthetic analogs bind to the colchicine (B1669291) site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules. nih.govrsc.org The resulting disruption of the microtubule network leads to a halt in the cell cycle at the G2/M phase, spindle malformation, and ultimately, apoptotic cell death. rsc.orgnih.gov

Table 4: Tubulin Polymerization Inhibition by 1,2,3- and 1,2,4-Triazole Derivatives

| Compound | Target | IC₅₀ (µM) | Cellular Effect | Source |

|---|---|---|---|---|

| K18 (1,2,3-Triazole) | Tubulin Polymerization | 0.446 | G2/M Phase Arrest, Apoptosis | nih.gov |

| 9p (1,2,4-Triazole) | Tubulin Polymerization | 8.3 | G2/M Phase Arrest, Apoptosis | rsc.org |

A significant challenge in chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp). Theoretical models and synthetic strategies for 1,2,3-triazole derivatives often focus on overcoming MDR. There are two primary proposed mechanisms:

Bypassing Efflux Pumps: Tubulin polymerization inhibitors are known to be effective against certain MDR cell lines. nih.gov By designing novel triazole-based tubulin inhibitors with high potency, it is theorized that their cytotoxic effects can be exerted even if some of the compound is removed by efflux pumps.

Inhibition of MDR Proteins: A more direct approach involves designing hybrid molecules that combine a cytotoxic pharmacophore with a moiety that inhibits MDR proteins. nih.gov For example, combining the 1,2,3-triazole core with pyrimidine (B1678525) or quinazolinone structures may yield compounds with the potential to directly inhibit P-gp, thus restoring sensitivity to chemotherapeutic agents. nih.gov

Future Directions and Emerging Research Avenues for Halogenated 1,2,3 Triazoles

Development of Next-Generation Regioselective and Stereoselective Synthetic Protocols for Complex Bromotriazole Architectures

The synthesis of 1,2,3-triazoles has been significantly advanced by the advent of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). globethesis.com However, achieving precise control over regioselectivity, especially for the synthesis of 1,4- and 1,5-disubstituted triazoles, remains an active area of research. nih.govnih.gov Future efforts will likely focus on the development of novel catalytic systems that can provide access to complex bromotriazole architectures with high efficiency and selectivity.

Recent studies have highlighted the use of iridium and ruthenium catalysts for the regioselective synthesis of halogenated triazoles. researchgate.netresearchgate.net These methods offer alternatives to the more common copper-catalyzed reactions and can provide access to different regioisomers. For instance, ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) is known to selectively produce 1,5-disubstituted triazoles. nih.govresearchgate.net The development of stereoselective methods, particularly for the synthesis of chiral bromotriazoles, is another critical frontier. nih.gov Such protocols would be invaluable for applications in medicinal chemistry and materials science where chirality plays a crucial role. The use of chiral ligands in conjunction with transition metal catalysts is a promising strategy to achieve high enantioselectivity in the synthesis of these complex molecules. numberanalytics.com

| Catalyst System | Regioselectivity | Key Advantages |

| Copper(I) | Typically 1,4-disubstituted | High yields, mild conditions, wide functional group tolerance |

| Ruthenium(II) | Typically 1,5-disubstituted | Access to alternative regioisomers, compatible with internal alkynes |

| Iridium | Can be tuned for regioselectivity | Offers complementary selectivity to copper and ruthenium |

Integration of Advanced Computational Modeling with Experimental Validation for Deeper Mechanistic Understanding

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms and predicting the properties of molecules. dnu.dp.uanih.gov In the context of bromotriazoles, computational modeling can provide deep insights into the factors that govern regioselectivity in cycloaddition reactions. irjweb.comresearchgate.net By modeling the transition states and intermediates of different reaction pathways, researchers can understand why a particular catalyst or set of reaction conditions favors the formation of one regioisomer over another. acs.org

Future research will likely see a closer integration of computational modeling with experimental validation. acs.org For example, theoretical predictions about the effect of different substituents on the electronic structure and reactivity of the alkyne and azide (B81097) precursors can be tested experimentally. This synergistic approach will not only accelerate the discovery of new synthetic methods but also lead to a more fundamental understanding of the underlying chemical principles. nih.govnih.gov Furthermore, computational studies can be employed to predict the spectroscopic properties (e.g., NMR, IR) of novel bromotriazoles, aiding in their characterization. dnu.dp.ua

Exploration of 5-Bromo-1-(propan-2-yl)-1H-1,2,3-triazole as a Modular Building Block in Advanced Functional Materials (excluding prohibited applications)

The 1,2,3-triazole ring is a robust and versatile linker unit that has found widespread application in materials science. ekb.eg The presence of a bromine atom in this compound provides a handle for further functionalization through cross-coupling reactions, making it an attractive building block for the synthesis of advanced functional materials.

Future research in this area could focus on incorporating this bromotriazole into polymers, dendrimers, and other macromolecular architectures. The unique electronic properties of the triazole ring, combined with the potential for post-polymerization modification at the bromine position, could lead to materials with interesting photophysical, electronic, or self-assembly properties. For example, polymers containing the bromotriazole moiety could be used in the development of novel sensors, organic light-emitting diodes (OLEDs), or as ligands for the preparation of new catalytic materials.

Designing Multi-Targeting Molecular Hybrids Incorporating Bromotriazole Scaffolds

In medicinal chemistry, there is a growing interest in the development of multi-target drugs that can simultaneously modulate the activity of multiple biological targets. nih.gov This approach can lead to improved efficacy and a reduced likelihood of developing drug resistance. The 1,2,3-triazole scaffold is an ideal linker for connecting different pharmacophores to create multi-targeting molecular hybrids. researchgate.net

The compound this compound can serve as a versatile scaffold for the synthesis of such hybrids. The bromine atom can be used as a point of attachment for one pharmacophore, while the propan-2-yl group or the triazole ring itself can be modified to incorporate a second pharmacophore. This modular approach allows for the rapid generation of libraries of compounds for screening against various biological targets. Future research in this area will likely focus on the rational design of bromotriazole-based hybrids for the treatment of complex diseases such as cancer and neurodegenerative disorders. nih.gov

Investigation of Novel Bioisosteric Applications and Scaffold Modifications for Enhanced Molecular Recognition

Bioisosterism, the replacement of a functional group in a molecule with another group that has similar physical or chemical properties, is a widely used strategy in drug design. researchgate.netrsc.org The 1,2,3-triazole ring is a well-established bioisostere for the amide bond, and it can also mimic other functional groups. nih.govnih.govresearchgate.net The unique electronic properties of the bromotriazole ring in this compound could lead to novel bioisosteric applications.

Future research could explore the use of the bromotriazole moiety as a bioisostere for other halogenated functional groups or as a mimic for specific interactions with biological macromolecules. nih.gov Furthermore, modifications to the triazole scaffold itself, such as the introduction of additional substituents or the fusion of the triazole ring with other heterocyclic systems, could lead to enhanced molecular recognition and improved biological activity. nih.govresearchgate.net These novel scaffolds could be used to develop new classes of enzyme inhibitors, receptor agonists or antagonists, or other therapeutic agents.

Advanced Analytical Techniques for Real-time Monitoring of Triazole Reactions and Interactions

Future research will likely see the increased application of these and other advanced analytical techniques to the study of bromotriazole synthesis. nih.gov For example, real-time monitoring could be used to optimize reaction conditions for the regioselective synthesis of this compound. researchgate.net Furthermore, techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) could be used to study the interactions of bromotriazoles with biological targets in real-time, providing valuable data for drug discovery and development. acs.org

Q & A

Basic: What are the most reliable synthetic routes for 5-Bromo-1-(propan-2-yl)-1H-1,2,3-triazole, and how can bromination efficiency be optimized?

Answer:

The synthesis typically involves two steps: (1) constructing the 1,2,3-triazole core via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and (2) regioselective bromination. For step 1, terminal alkynes (e.g., propargyl derivatives) react with azides under Cu(I) catalysis to yield 1,4-disubstituted triazoles . For bromination, direct electrophilic substitution using bromine (Br₂) in aqueous or acetic acid media at 45–80°C is effective, as demonstrated for analogous triazoles . Optimization involves temperature control (≥45°C to avoid incomplete reaction) and stoichiometric excess of Br₂ (1.5–2.0 equivalents). Purity is enhanced via recrystallization from ethanol or acetonitrile .

Basic: How can X-ray crystallography resolve ambiguities in the structural assignment of this compound derivatives?

Answer:

X-ray diffraction (XRD) is critical for confirming regiochemistry and substituent orientation. For example, in related brominated triazoles, XRD revealed planar triazole rings with bromine and alkyl groups adopting specific dihedral angles (e.g., ~52° relative to the triazole plane) . SHELXL software is widely used for refinement, employing iterative least-squares methods to model atomic positions, thermal parameters, and hydrogen bonding (e.g., C–H⋯O/N interactions) . Key metrics include R-factor (<5%) and goodness-of-fit (GOF ≈1.0), which validate structural accuracy .

Advanced: How do steric and electronic effects of the isopropyl group influence the reactivity of this compound in cross-coupling reactions?

Answer:

The isopropyl group introduces steric hindrance, slowing transmetallation in Suzuki-Miyaura couplings, but enhances stability against decomposition. Electronic effects from the bromine atom activate the triazole ring for nucleophilic aromatic substitution (SNAr). For example, in palladium-catalyzed cross-couplings, ligand screening (e.g., XPhos or SPhos) and solvent polarity (DMF > THF) significantly impact yield. A study on 5-bromo-1,2,3-triazines achieved 75–90% yields using Pd(PPh₃)₄ in DMF at 100°C . Kinetic studies (via HPLC monitoring) are recommended to identify rate-limiting steps .

Advanced: What experimental strategies address contradictions in biological activity data for triazole derivatives?

Answer:

Discrepancies in bioactivity often arise from impurities, stereochemical variations, or assay conditions. For example, antimicrobial studies of 5-bromo-triazoles require:

- Purity validation : HPLC (≥95% purity) and mass spectrometry to rule out byproducts .

- Stereochemical control : Chiral HPLC to isolate enantiomers, as seen in benzothiazole-triazole hybrids .

- Dose-response curves : IC50/EC50 values should be replicated across ≥3 independent experiments with positive controls (e.g., ciprofloxacin for antibacterial assays) .

Advanced: How can computational modeling guide the design of this compound-based inhibitors?

Answer:

Docking studies (e.g., AutoDock Vina) predict binding modes to target proteins. For instance, brominated triazoles exhibit affinity for metallo-β-lactamase (VIM-2) via halogen bonding with active-site zinc ions . Molecular dynamics (MD) simulations (50–100 ns trajectories) assess stability of ligand-protein complexes, with root-mean-square deviation (RMSD) <2.0 Å indicating robust binding . QSAR models using Hammett constants (σ) for substituents on the triazole ring can correlate electronic effects with inhibitory potency .

Basic: What safety protocols are critical when handling this compound?

Answer:

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of brominated vapors .